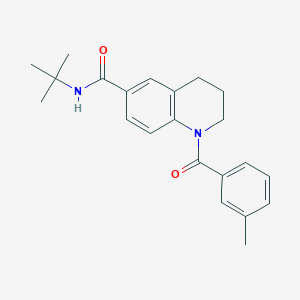
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as POM-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Mechanism of Action
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine works by inhibiting the activity of PARP, which is involved in DNA repair and cell death pathways. When DNA is damaged, PARP is activated to repair the damage. However, if the damage is too severe, PARP can also trigger cell death pathways. By inhibiting PARP, N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can prevent the repair of damaged DNA and trigger cell death pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to have potent anti-cancer activity in various preclinical studies. It has been shown to induce cell death in cancer cells and inhibit the growth and spread of tumors. N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to determine the safety and efficacy of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its potent inhibitory activity against PARP. This makes it a useful tool for studying the role of PARP in DNA repair and cell death pathways. However, one of the limitations of using N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is its potential toxicity. N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to induce cell death in normal cells as well as cancer cells, which could limit its therapeutic potential.
Future Directions
There are several future directions for the study of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to develop more potent and selective PARP inhibitors that have fewer side effects. Additionally, it would be interesting to study the mechanism of action of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in more detail to better understand its effects on DNA repair and cell death pathways.
Synthesis Methods
The synthesis of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves a multi-step process that includes the reaction of 2-chloropyridine with 2-aminomethylpyridine to form N-(pyridin-2-ylmethyl)pyridin-2-amine. This intermediate is then reacted with m-tolyl isocyanate and sodium azide to produce the final product, N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be an effective inhibitor of PARP, which is involved in DNA repair and cell death pathways. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-6-4-7-15(12-14)18-24-20(26-25-18)17-9-5-11-22-19(17)23-13-16-8-2-3-10-21-16/h2-12H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOZFDSEZUWJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

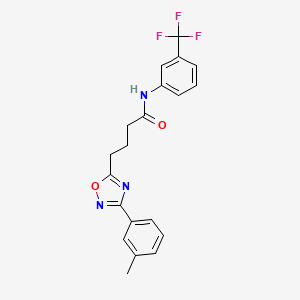
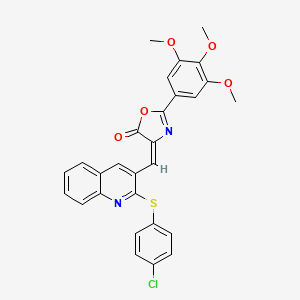
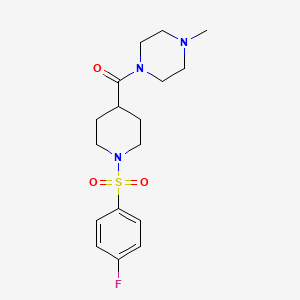
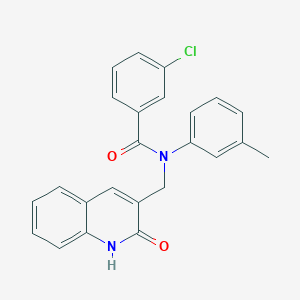
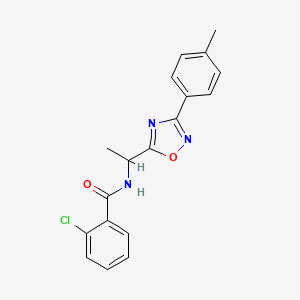
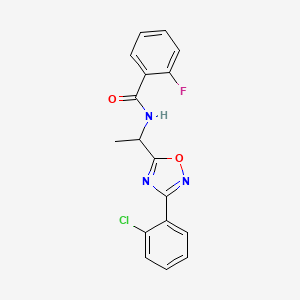
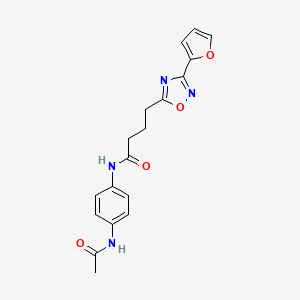



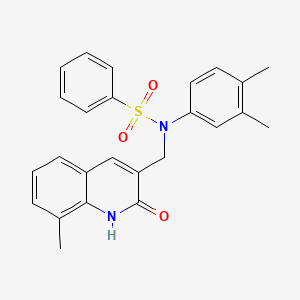
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)

